6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is an organic compound featuring a trifluoromethoxy group attached to a dihydronaphthalenone core
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit succinate dehydrogenase (sdh) , a key enzyme in the citric acid cycle and the electron transport chain. SDH plays a crucial role in energy production within cells.
Biochemical Pathways
The compound potentially affects the citric acid cycle and the electron transport chain by inhibiting SDH . This inhibition disrupts the normal flow of electrons, affecting the production of ATP, the primary energy currency of the cell. The downstream effects would include a decrease in cellular energy levels, potentially leading to cell death.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl aryl sulfonate and trifluoromethyl benzaldoximes under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of the trifluoromethoxy group with other functional groups .
Scientific Research Applications
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethoxy)phenyl-Containing Compounds: These compounds share the trifluoromethoxy group but differ in their core structures.
Trifluoromethyl Ketones: Similar in having the trifluoromethyl group, but with different functional groups and reactivity.
Uniqueness
6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of the trifluoromethoxy group and the dihydronaphthalenone core. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
IUPAC Name |
6-(trifluoromethoxy)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)16-8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRDJSLCCPPYKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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